molecular formula C21H24INO4 B2456054 N-methyl-alpha-canadinium, monoiodide CAS No. 100176-93-0

N-methyl-alpha-canadinium, monoiodide

Cat. No.: B2456054
CAS No.: 100176-93-0
M. Wt: 481.33
InChI Key: AZXUCIMPDKYWNT-QPQWPYBDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-methyl-alpha-canadinium, monoiodide typically involves the N-methylation of secondary amines. One common method for this involves the use of methyl iodide as the methylating agent under solvent-based conditions . The reaction conditions often require a base to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-methyl-alpha-canadinium, monoiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-alpha-canadinium, monoiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-alpha-canadinium, monoiodide involves its interaction with specific molecular targets and pathways. As an alkaloid, it may interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain signaling pathways and enzyme activities .

Comparison with Similar Compounds

N-methyl-alpha-canadinium, monoiodide can be compared with other similar alkaloids, such as:

The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1/t17-,22?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUCIMPDKYWNT-QPQWPYBDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-alpha-canadinium, monoiodide
Reactant of Route 2
N-methyl-alpha-canadinium, monoiodide
Reactant of Route 3
Reactant of Route 3
N-methyl-alpha-canadinium, monoiodide
Reactant of Route 4
N-methyl-alpha-canadinium, monoiodide
Reactant of Route 5
N-methyl-alpha-canadinium, monoiodide
Reactant of Route 6
N-methyl-alpha-canadinium, monoiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.